2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Beschreibung

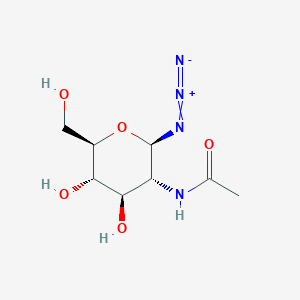

2-Acetamido-2-deoxy-β-D-glucopyranosyl azide (CAS: 29847-23-2) is a carbohydrate derivative featuring an azide group at the anomeric position and an acetamido group at the C2 position. Its molecular formula is C₈H₁₄N₄O₅, with a molecular weight of 246.22 g/mol . This compound is widely utilized in glycosylation reactions, click chemistry, and glycoconjugate synthesis due to its reactive azide functionality .

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCDCDASZJFGK-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Protection of Hydroxyl Groups

The hydroxyl groups at positions 3, 4, and 6 of 2-acetamido-2-deoxy-D-glucopyranose are acetylated to prevent undesired side reactions during subsequent steps. Acetylation is achieved using acetic anhydride in the presence of pyridine as a catalyst. The reaction proceeds under anhydrous conditions at 0–5°C for 4–6 hours , yielding the fully protected derivative.

Introduction of the Azide Group

The anomeric hydroxyl group is converted to an azide via nucleophilic substitution. The acetylated glucosamine derivative is treated with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at room temperature for 12–24 hours . The reaction is facilitated by the displacement of a leaving group (e.g., bromide or tosylate) introduced at the anomeric position.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | DMSO or DMF |

| Temperature | 20–25°C |

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

Deprotection of Acetyl Groups

The final step involves removing the acetyl protecting groups to yield the target compound. This is accomplished via base-catalyzed hydrolysis .

Reaction Conditions

The tri-O-acetylated intermediate is dissolved in methanol , and a catalytic amount of sodium methoxide (NaOMe) is added. The mixture is stirred at 0–5°C for 2–4 hours to ensure selective deacetylation without compromising the azide functionality.

Purification and Characterization

The crude product is purified via recrystallization from a methanol-water mixture or column chromatography using silica gel. The final compound is characterized by:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz): δ 5.12 (d, J = 8.4 Hz, H-1), 4.45 (m, H-2), 3.60–3.85 (m, H-3, H-4, H-5, H-6).

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₈H₁₄N₄O₅ [M+H]⁺: 247.1041; Found: 247.1038.

Alternative Synthetic Routes

Enzymatic Transglycosylation

Recent advances employ β-N-acetylhexosaminidases for regioselective glycosylation. For example, Talaromyces flavus β-N-acetylhexosaminidase catalyzes the transfer of the azide-modified glucosamine moiety to acceptor molecules under mild conditions (35°C , pH 5.0). This method achieves yields of 50–60% with minimal byproducts.

Solid-Phase Synthesis

The azide group is introduced onto resin-bound glycosyl donors, enabling rapid combinatorial synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to conjugate the azide-bearing sugar to alkyne-functionalized scaffolds.

Critical Analysis of Methodologies

Yield Optimization

Stability Considerations

The azide group is sensitive to hydrolysis in aqueous media. Storage under anhydrous conditions at −20°C is recommended to prevent degradation.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Residence Time : 30–60 minutes.

-

Temperature Control : 25°C ± 2°C.

-

Purity : ≥98% (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The acetamido group can undergo oxidation to form corresponding oximes or nitriles under specific conditions.

Common Reagents and Conditions:

Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.

Reduction: Hydrogen gas with palladium on carbon is a typical reducing system.

Oxidation: Oxidizing agents such as sodium periodate can be used for the oxidation of acetamido groups.

Major Products:

Triazoles: Formed from click chemistry reactions.

Amines: Resulting from the reduction of the azide group.

Oximes/Nitriles: Products of oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 246.22 g/mol

- CAS Number : 29847-23-2

- Purity : Typically ≥95% (HPLC)

The compound features an azide functional group attached to a glucosamine backbone, which enhances its reactivity in various chemical reactions, particularly those involving click chemistry.

Glycobiology

Glycobiology focuses on the study of carbohydrates and their roles in biological systems. 2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is utilized as a glycan probe in the following ways:

- Glycan Labeling : The azide group allows for the incorporation of fluorescent tags or other functional groups via click chemistry, facilitating the visualization and analysis of glycan structures on proteins and cells .

- Studying Glycoproteins : Researchers use this compound to modify glycoproteins selectively, enabling the investigation of carbohydrate-protein interactions and their biological implications .

Drug Development

The unique properties of this compound make it a valuable tool in pharmaceutical research:

- Click Chemistry : This compound is a key reactant in click chemistry, which is essential for synthesizing complex drug candidates efficiently. Its azide group reacts with alkyne-containing molecules to form stable triazoles, which are often found in drug scaffolds .

- Targeted Drug Delivery : By modifying drug molecules with this azide, researchers can design targeted delivery systems that enhance the therapeutic efficacy while minimizing side effects .

Chemical Biology

In chemical biology, this compound serves as a biochemical reagent for:

- Metabolic Labeling : It can be incorporated into living cells to study metabolic pathways involving carbohydrates. This approach helps elucidate the roles of glycans in cell signaling and metabolism .

- Bioconjugation : The compound's reactive azide allows for bioconjugation techniques where biomolecules can be tagged for various applications, including imaging and therapeutic delivery .

Case Study 1: Glycan Profiling in Cancer Research

A study utilized this compound to label glycans on cancer cells. The labeled glycans were analyzed using mass spectrometry, revealing distinct glycosylation patterns associated with tumor progression. This method provided insights into potential biomarkers for early cancer detection .

Case Study 2: Development of Antibody-Drug Conjugates

Researchers incorporated this azide into antibody-drug conjugates (ADCs) to enhance their specificity towards cancer cells. The ADCs demonstrated improved efficacy and reduced off-target effects compared to traditional chemotherapeutics, showcasing the potential of this compound in targeted therapy strategies .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycobiology | Glycan labeling and analysis | Enhanced visualization of glycan structures |

| Drug Development | Click chemistry for drug synthesis | Efficient synthesis of complex drug candidates |

| Chemical Biology | Metabolic labeling and bioconjugation | Insights into metabolic pathways and targeted delivery |

Wirkmechanismus

The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in complex biological systems .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Stability

- Tri-O-acetyl Derivative : The acetyl groups at C3, C4, and C6 reduce hydrogen bonding, enhancing solubility in organic solvents and stability during storage . Its melting point is167°C , with ≥98% purity for synthetic applications .

- 4,6-O-Benzylidene Derivative : The benzylidene group creates steric hindrance, favoring β-selectivity in glycosylation reactions . It exists as a crystalline powder, ideal for X-ray crystallography .

- Disaccharide Analogs : Compounds with β(1→4) or β(1→6) linkages exhibit distinct retention times in HPLC (e.g., 6.70 min for galacto-gluco azide vs. 7.11 min for gluco-gluco azide), reflecting differences in polarity and conformational flexibility .

Biologische Aktivität

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide (CAS No. 29847-23-2) is a modified sugar compound that has garnered interest in various biological and chemical applications, particularly in click chemistry and glycotherapeutic studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 246.22 g/mol

- Melting Point : 142 °C (decomposition)

- Solubility : Slightly soluble in methanol and water

- Optical Activity : [α]/D -24.5 ± 1.5° in HO

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways and functions. The following mechanisms have been identified:

- Cell Signaling Modulation : The compound can affect cell signaling pathways, potentially through interactions with glycoproteins and glycolipids, which are crucial for cellular communication and immune responses .

- Enzyme Inhibition : It has been shown to act as an inhibitor of glycosidases involved in glycan processing, which may impact cellular metabolism and signaling pathways .

- Click Chemistry Applications : Its azide group allows for the formation of triazole linkages with alkyne-containing molecules, facilitating the synthesis of complex glycoconjugates .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. It has been explored in combination with chemotherapeutic agents like cisplatin, showing enhanced efficacy against various cancer cell lines:

- Synergistic Effects : Studies have demonstrated that this compound can potentiate the effects of cisplatin in SNU-1 human gastric cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

Antiviral Activity

Computational studies suggest that this compound may bind to key viral proteins, indicating potential antiviral properties:

- Binding Affinity : It has been noted for its ability to interact with the human ACE2 receptor and the main protease of SARS-CoV-2, highlighting its possible role in combating viral infections.

Case Studies

-

Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation.

Cell Line IC50 (µM) SNU-1 (Gastric) 15 MCF-7 (Breast) 20 HeLa (Cervical) 18 -

Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on specific glycosidases, demonstrating significant inhibition rates.

Enzyme Inhibition (%) GH20 β-N-acetylhexosaminidase 75 GH84 β-N-acetylglucosaminidase 60

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-acetamido-2-deoxy-β-D-glucopyranosyl azide, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via glycosylation of protected glucosamine derivatives. For example, 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl azide is prepared by reacting 2,3,4,6-tetraacetyl-α-D-glucose with 2,3,6-tri-O-acetyl-β-D-glucopyranose in the presence of 4-(dimethylamino)pyridine (DMAP) to introduce the azide group at the anomeric position . Optimization of reaction time, temperature (e.g., 35°C for transglycosylation), and stoichiometry of reagents (e.g., 75 mM donor concentration) is critical to achieving yields >85% in enzymatic transglycosylation reactions .

Q. How can click chemistry be leveraged to functionalize 2-acetamido-2-deoxy-β-D-glucopyranosyl azide for glycoconjugate synthesis?

- The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For instance, the compound reacts with terminal alkynes (e.g., propargyl-modified proteins or lipids) to form stable 1,2,3-triazole linkages. This method is widely used to synthesize glycoarrays for studying carbohydrate-protein interactions . Reaction efficiency depends on catalyst concentration (typically 1-5 mol% CuSO₄) and solvent compatibility (e.g., DMSO/water mixtures) .

Q. What analytical techniques are essential for characterizing azide-modified carbohydrates, and how are spectral discrepancies resolved?

- NMR : ¹H and ¹³C NMR confirm azide substitution (δ ~3.3 ppm for N₃) and anomeric configuration (β-linkage: J₁,₂ ~8-10 Hz). HRMS : Exact mass analysis (e.g., m/z 762.3363 for C₄₁H₅₀N₂O₁₂ derivatives) validates molecular integrity . Discrepancies in FT-IR azide peaks (2100-2200 cm⁻¹) may arise from solvent interactions; deuterated DMSO is preferred for consistency .

Advanced Research Questions

Q. How do 4-deoxy derivatives of 2-acetamido-2-deoxy-β-D-glucopyranosyl azide impact enzymatic hydrolysis by β-N-acetylhexosaminidases?

- Removal of the C4 hydroxyl group (e.g., in 4-deoxy-glycosides) enhances substrate specificity for fungal β-N-acetylhexosaminidases (e.g., Penicillium spp.), achieving hydrolysis rates up to 85% compared to native substrates. Docking studies reveal that the 4-deoxy modification improves binding to the enzyme's active site by reducing steric hindrance . Contrastingly, mammalian enzymes show reduced activity due to altered hydrogen-bonding networks .

Q. What strategies optimize transglycosylation efficiency using 2-acetamido-2-deoxy-β-D-glucopyranosyl azide as a glycosyl donor?

- Key parameters include:

- Donor-acceptor ratio : 1:4 (donor:acceptor) minimizes side reactions.

- Enzyme selection : Talaromyces flavus β-N-acetylhexosaminidase achieves 52% yield in synthesizing 4-deoxy-disaccharides (e.g., compounds 15–17) under optimized conditions (35°C, 5–6 h incubation) .

- Protecting groups : Acetyl or benzylidene groups (e.g., 4,6-O-benzylidene derivatives) prevent undesired glycosidic bond cleavage .

Q. How can conflicting data on azide stability in aqueous vs. organic solvents be reconciled during metabolic tracing experiments?

- Azide stability is solvent-dependent: in aqueous buffers (pH 7.4), hydrolysis occurs over 48 h, while DMSO or THF preserves integrity for >1 week. For metabolic studies (e.g., tracking glycan biosynthesis), short-term incubations (<24 h) in PBS are recommended. Conflicting reports often arise from prolonged storage or improper temperature control (−20°C for long-term stability) .

Methodological Considerations

Q. What are the critical steps for synthesizing 4-deoxy-disaccharides from 2-acetamido-2-deoxy-β-D-glucopyranosyl azide?

- Step 1: Oxidation of protected glycosides (e.g., phenyl 2-acetamido-3,4-di-O-acetyl derivatives) with SO₃-pyridine in DMSO/TEA to form α,β-unsaturated aldehydes.

- Step 2: Reduction with NaBH₄ in MeOH yields unsaturated intermediates.

- Step 3: Catalytic hydrogenation (Pd/C, H₂) saturates double bonds, producing 4-deoxy derivatives.

- Step 4: Deacetylation (e.g., NH₃/MeOH) generates final disaccharides (e.g., compound 15) .

Q. How do structural modifications (e.g., benzylidene or acetyl groups) influence the compound's reactivity in glycosylation reactions?

- Benzylidene groups (e.g., 4,6-O-benzylidene) enhance regioselectivity by directing glycosylation to the C3 position.

- Acetyl groups improve solubility in organic solvents (e.g., CH₂Cl₂) but require post-synthetic deprotection for biological applications. Comparative studies show that 3,4,6-tri-O-acetyl derivatives achieve >90% coupling efficiency in solid-phase synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.